(6-Amino-1H-purin-2-yl)methanol (6-Amino-1H-purin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005952
InChI: InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11)
SMILES:
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol

(6-Amino-1H-purin-2-yl)methanol

CAS No.:

Cat. No.: VC16005952

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

(6-Amino-1H-purin-2-yl)methanol -

Specification

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
IUPAC Name (6-amino-7H-purin-2-yl)methanol
Standard InChI InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11)
Standard InChI Key RDXVNNWQMWZZBD-UHFFFAOYSA-N
Canonical SMILES C1=NC2=NC(=NC(=C2N1)N)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(6-Amino-1H-purin-2-yl)methanol (CAS 933069-29-5) belongs to the purine family, a class of heterocyclic aromatic organic compounds critical to biological systems. The molecule consists of a purine core modified with two functional groups:

  • An amino group (-NH₂) at the 6-position, which enhances hydrogen-bonding capabilities.

  • A hydroxymethyl group (-CH₂OH) at the 2-position, introducing polarity and potential for further chemical modifications .

The IUPAC name, (6-amino-1H-purin-2-yl)methanol, reflects this substitution pattern. Purine derivatives are known for their planar structure, enabling π-π stacking interactions, which are crucial for binding to biological targets like nucleic acids and enzymes .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, its properties can be inferred from structural analogs:

PropertyValue/DescriptionSource
Molecular FormulaC₆H₇N₅OCalculated
Molecular Weight181.15 g/molCalculated
SolubilityLikely polar solvents (e.g., DMSO)Analog
StabilitySensitive to oxidationPrecaution

Synthetic Methodologies and Optimization

Reported Synthesis Routes

  • Nucleophilic substitution of a halogenated purine precursor with methanol derivatives.

  • Reductive amination to introduce the amino group post-ring formation.

A hypothetical pathway might involve:

  • Starting with 2-chloropurine, reacting with sodium methoxide to install the hydroxymethyl group.

  • Subsequent amination at the 6-position using ammonia or ammonium salts under controlled conditions.

Challenges in Purification

Purine derivatives often require advanced purification techniques due to their polar functional groups and tendency to form byproducts. For example, the synthesis of 8-methyl-7H-purin-6-amine reported a yield of only 11% after HPLC purification using a gradient of 0.1% triethylammonium acetate in acetonitrile . Similar challenges are anticipated for (6-Amino-1H-purin-2-yl)methanol, necessitating optimized chromatographic conditions or crystallization strategies.

Biological and Pharmaceutical Relevance

Structural Insights from Analogous Compounds

The bioactivity of purine derivatives is highly dependent on substitution patterns. In O⁶-benzylguanine analogs, meta-substitution with aminomethyl groups enhanced alkyltransferase inhibition by 10-fold compared to the parent compound, while ortho-substitution abolished activity due to steric hindrance . For (6-Amino-1H-purin-2-yl)methanol, the hydroxymethyl group’s position may facilitate interactions with enzymatic active sites, analogous to the role of polar substituents in improving solubility and target binding .

Future Directions and Research Opportunities

Unanswered Questions

  • Structure-Activity Relationships: Systematic studies varying substituent positions could identify optimized analogs.

  • Metabolic Stability: Assessing susceptibility to hepatic enzymes like cytochrome P450 is critical for drug development.

Industrial Applications

  • Nucleoside Synthesis: As a precursor for modified nucleosides in mRNA therapeutics.

  • Chemical Probes: Fluorescent tagging of the hydroxymethyl group for tracking DNA repair mechanisms.

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